molecular formula C36H40N4O3 B12718171 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one CAS No. 60875-24-3

2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one

Cat. No.: B12718171
CAS No.: 60875-24-3
M. Wt: 576.7 g/mol
InChI Key: OKUPYKFUFQBNGM-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . This reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

60875-24-3

Molecular Formula

C36H40N4O3

Molecular Weight

576.7 g/mol

IUPAC Name

2'-(dibutylamino)-8'-(diethylamino)-4'-phenylspiro[2-benzofuran-3,5'-chromeno[2,3-d]pyrimidine]-1-one

InChI

InChI=1S/C36H40N4O3/c1-5-9-22-40(23-10-6-2)35-37-32(25-16-12-11-13-17-25)31-33(38-35)42-30-24-26(39(7-3)8-4)20-21-29(30)36(31)28-19-15-14-18-27(28)34(41)43-36/h11-21,24H,5-10,22-23H2,1-4H3

InChI Key

OKUPYKFUFQBNGM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=C2C(=N1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC)C6=CC=CC=C6

Origin of Product

United States

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